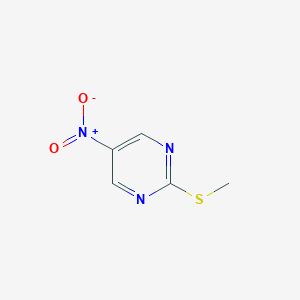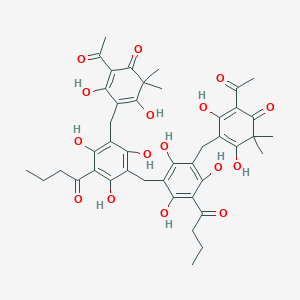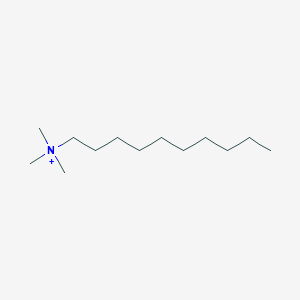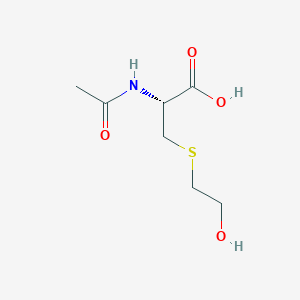
1-(1H-benzimidazol-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1H-benzimidazol-2-yl)butan-1-ol” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years. For instance, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .Molecular Structure Analysis
The molecular structure of “1-(1H-benzimidazol-2-yl)butan-1-ol” involves a benzimidazole ring attached to a butan-1-ol group . The average mass of the molecule is 147.177 Da, and the monoisotopic mass is 147.079651 Da .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse. For instance, quinoxaline–benzimidazole rearrangements have been described when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agent
Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)butan-1-ol, have been extensively studied for their pharmacological properties. They exhibit a wide range of bioactivities such as antimicrobial , anthelmintic , antiviral , anticancer , and antihypertensive activities . In particular, they have shown promise in inhibiting the growth of various cancer cell lines, making them valuable in the development of new chemotherapeutic agents.
Agriculture: Pesticide and Fungicide Development
In the agricultural sector, benzimidazole compounds are known for their use as pesticides and fungicides. They help in controlling a variety of pests and diseases that affect crops, thus playing a crucial role in maintaining crop health and yield .
Materials Science: Advanced Material Synthesis
Benzimidazole derivatives are utilized in the synthesis of advanced materials due to their unique chemical properties. They contribute to the development of new polymers and coatings that have improved durability and functionality .
Environmental Science: Detection of Toxic Compounds
These compounds have been employed in environmental science for the detection of toxic substances like phosgene. Their ability to react and produce a detectable change makes them suitable for use in sensors that monitor environmental safety .
Analytical Chemistry: Fluorescent Probes
In analytical chemistry, benzimidazole derivatives serve as fluorescent probes for various applications. They are used to detect and measure the presence of specific ions or molecules, aiding in complex analyses .
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, these compounds are studied for their ability to interact with enzymes and proteins. They can act as inhibitors or modulators, affecting the biological pathways and providing insights into the mechanism of action of potential drugs .
Future Directions
The future directions for research on “1-(1H-benzimidazol-2-yl)butan-1-ol” and related compounds are promising. Benzimidazole derivatives are being extensively studied for their diverse biological activities, and new synthetic methods are being developed to create more effective and safer compounds .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7,10,14H,2,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCZTFTMXFHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291417 |
Source


|
| Record name | α-Propyl-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)butan-1-ol | |
CAS RN |
13794-24-6 |
Source


|
| Record name | α-Propyl-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Propyl-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














